
5-Methylenepiperidin-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Methylenepiperidin-2-one is a heterocyclic organic compound featuring a six-membered ring with one nitrogen atom and a methylene group at the 5-position. This compound is a derivative of piperidine and is known for its versatile applications in various fields, including medicinal chemistry and organic synthesis.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 5-Methylenepiperidin-2-one typically involves the cyclization of appropriate precursors. One common method is the reaction of 1,5-diaminopentane with formaldehyde under acidic conditions, leading to the formation of the piperidine ring with a methylene group at the 5-position.
Industrial Production Methods: Industrial production of this compound often employs catalytic hydrogenation of pyridine derivatives. This method ensures high yields and purity, making it suitable for large-scale production.
Análisis De Reacciones Químicas
Types of Reactions: 5-Methylenepiperidin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it into piperidine derivatives.
Substitution: The methylene group at the 5-position is reactive and can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed:
Oxidation: N-oxides of this compound.
Reduction: Piperidine derivatives.
Substitution: Various substituted piperidine compounds.
Aplicaciones Científicas De Investigación
5-Methylenepiperidin-2-one has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of complex organic molecules.
Biology: The compound is used in the study of enzyme inhibitors and receptor ligands.
Industry: The compound is used in the production of agrochemicals and specialty chemicals.
Mecanismo De Acción
The mechanism of action of 5-Methylenepiperidin-2-one involves its interaction with specific molecular targets. The methylene group at the 5-position allows it to form covalent bonds with nucleophilic sites on enzymes or receptors, thereby modulating their activity. This interaction can lead to inhibition or activation of the target molecules, depending on the context.
Comparación Con Compuestos Similares
Piperidine: A parent compound with a similar structure but lacks the methylene group at the 5-position.
Pyrrolidine: A five-membered ring analog with similar reactivity.
Morpholine: A six-membered ring with both nitrogen and oxygen atoms.
Uniqueness: 5-Methylenepiperidin-2-one is unique due to the presence of the methylene group at the 5-position, which imparts distinct reactivity and allows for specific interactions with biological targets. This makes it a valuable compound in medicinal chemistry and organic synthesis.
Propiedades
Fórmula molecular |
C6H9NO |
|---|---|
Peso molecular |
111.14 g/mol |
Nombre IUPAC |
5-methylidenepiperidin-2-one |
InChI |
InChI=1S/C6H9NO/c1-5-2-3-6(8)7-4-5/h1-4H2,(H,7,8) |
Clave InChI |
PVSSEMMPUSNWLU-UHFFFAOYSA-N |
SMILES canónico |
C=C1CCC(=O)NC1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



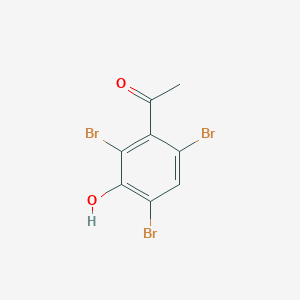
![1-(2,6-Dimethylimidazo[1,2-A]pyrazin-3-YL)ethanone](/img/structure/B13113934.png)
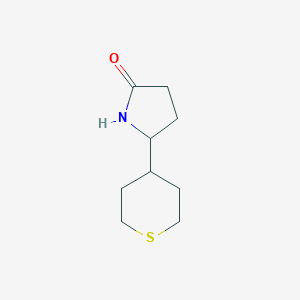

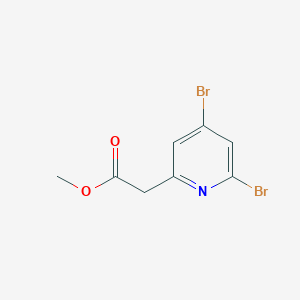

![5-Methyl-7-phenylimidazo[5,1-f][1,2,4]triazin-2-amine](/img/structure/B13113979.png)

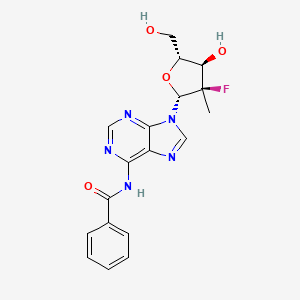
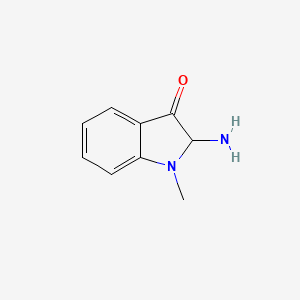
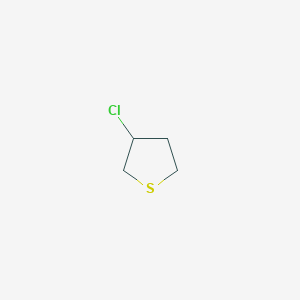
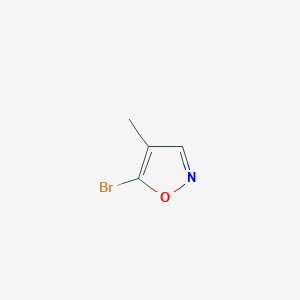
![6,9-Dibromo-1H-phenanthro[9,10-d]imidazole](/img/structure/B13114030.png)
